molecular formula C15H25NO4 B5174106 ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate

ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate

Cat. No. B5174106
M. Wt: 283.36 g/mol
InChI Key: USZRSJWEOOFMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ECO, and it is a white crystalline powder with a molecular weight of 315.4 g/mol. ECO has a cyclohexyl group, a morpholinyl group, and an ethyl ester group, which makes it a versatile compound for various applications.

Mechanism of Action

ECO is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. ECO also has an anticonvulsant effect, which makes it a potential candidate for the treatment of epilepsy.
Biochemical and Physiological Effects
Studies have shown that ECO has a low toxicity profile and does not cause adverse effects on the liver and kidney. ECO has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ECO has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

ECO has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity level. ECO is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, ECO has some limitations in laboratory experiments. It is not soluble in water, which makes it challenging to use in aqueous solutions. ECO is also sensitive to light and heat, which can lead to degradation.

Future Directions

ECO has several potential future directions for research. One of the significant areas of research is in the development of new drugs for the treatment of various diseases. ECO can be used as an intermediate in the synthesis of new drugs with improved efficacy and fewer side effects. Another potential area of research is in the development of new insecticides, herbicides, and fungicides. ECO can be used as a starting material in the synthesis of new compounds with improved activity and specificity.
Conclusion
In conclusion, ECO is a versatile compound with significant potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity of the product. ECO has a low toxicity profile and has been shown to have several biochemical and physiological effects. ECO has several advantages for laboratory experiments, but it also has some limitations. ECO has several potential future directions for research, and it is an exciting compound to study.

Synthesis Methods

The synthesis of ECO involves the reaction of cyclohexanone, morpholine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization. This synthesis method has been optimized to ensure high yield and purity of the product.

Scientific Research Applications

ECO has been extensively studied for its potential applications in various fields. One of the significant areas of application is in the synthesis of pharmaceuticals. ECO is used as an intermediate in the synthesis of various drugs, such as antipsychotics and antihypertensives. ECO is also used in the synthesis of insecticides, herbicides, and fungicides.

properties

IUPAC Name

ethyl 2-cyclohexyl-3-morpholin-4-yl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-2-20-15(18)13(12-6-4-3-5-7-12)14(17)16-8-10-19-11-9-16/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZRSJWEOOFMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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